molecular formula C15H17ClN4O B11202491 1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11202491
M. Wt: 304.77 g/mol
InChI Key: XRPQVYUWKVOTGU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a cyclohexyl group attached to the triazole ring

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often involve the use of copper(I) catalysts, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The subsequent steps involve the introduction of the 4-chlorophenyl and cyclohexyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the carboxamide group, forming corresponding carboxylic acids or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown promise in biological assays, particularly for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The 4-chlorophenyl group enhances the compound’s binding affinity to these targets, while the cyclohexyl group contributes to its overall stability and bioavailability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes critical for the survival of pathogens and cancer cells.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1-(4-bromophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide: Similar in structure but with a bromine atom instead of chlorine, potentially altering its reactivity and biological activity.

    1-(4-methylphenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide: The presence of a methyl group instead of chlorine can affect its hydrophobicity and interaction with molecular targets.

    1-(4-fluorophenyl)-N-cyclohexyl-1H-1,2,3-triazole-4-carboxamide: The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17ClN4O

Molecular Weight

304.77 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-cyclohexyltriazole-4-carboxamide

InChI

InChI=1S/C15H17ClN4O/c16-11-6-8-13(9-7-11)20-10-14(18-19-20)15(21)17-12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,17,21)

InChI Key

XRPQVYUWKVOTGU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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